molecular formula C9H11NO2 B2541879 4-Ethyl-2-methyl-1-nitrobenzene CAS No. 102878-76-2

4-Ethyl-2-methyl-1-nitrobenzene

Cat. No.: B2541879
CAS No.: 102878-76-2
M. Wt: 165.192
InChI Key: JRFWREBLPZKNNR-UHFFFAOYSA-N
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Description

4-Ethyl-2-methyl-1-nitrobenzene is an aromatic nitro compound with the molecular formula C9H11NO2 It is characterized by the presence of an ethyl group at the fourth position, a methyl group at the second position, and a nitro group at the first position on the benzene ring

Scientific Research Applications

4-Ethyl-2-methyl-1-nitrobenzene has several applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 4-Ethyl-2-methyl-1-nitrobenzene is the benzene ring in the compound. The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .

Mode of Action

The mode of action of this compound involves electrophilic aromatic substitution. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway. This pathway maintains the aromaticity of the benzene ring during the reaction . The downstream effects include the formation of a substituted benzene ring .

Pharmacokinetics

It is known that the compound is used for pharmaceutical testing .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution reaction, where a proton is removed from the benzenonium intermediate .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, Friedel Crafts reactions, which could potentially occur with this compound, are hindered if the benzene ring is strongly deactivated . Therefore, the environment in which the reaction takes place can impact the efficacy and stability of this compound.

Safety and Hazards

The safety data sheet for nitro compounds suggests that they represent a fire hazard . They have a relatively high vapor pressure, which contributes to their flammability . Personal precautions and protective equipment are recommended when handling nitro compounds .

Future Directions

The future directions for the study of nitro compounds could involve further exploration of their synthesis, particularly the nitration of aromatic compounds . Additionally, more research could be conducted into the mechanisms of their formation and their physical and chemical properties .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-methyl-1-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or iron with hydrochloric acid.

    Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

    Sulfonation: Sulfuric acid or oleum.

    Nitration: Mixed acid (concentrated sulfuric acid and nitric acid).

Major Products Formed

    Reduction: 4-Ethyl-2-methyl-1-aminobenzene.

    Halogenation: 4-Ethyl-2-methyl-1-nitro-3-chlorobenzene or 4-Ethyl-2-methyl-1-nitro-3-bromobenzene.

    Sulfonation: this compound-3-sulfonic acid.

    Nitration: 4-Ethyl-2-methyl-1,3-dinitrobenzene.

Comparison with Similar Compounds

4-Ethyl-2-methyl-1-nitrobenzene can be compared with other nitrobenzene derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other nitrobenzene derivatives.

Properties

IUPAC Name

4-ethyl-2-methyl-1-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-3-8-4-5-9(10(11)12)7(2)6-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFWREBLPZKNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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